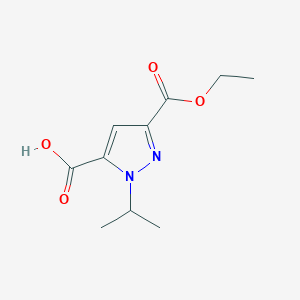

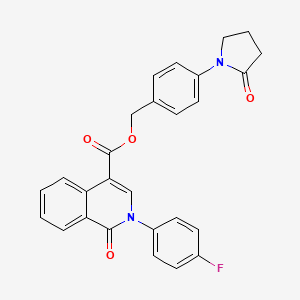

![molecular formula C24H16N2 B2665461 2-[3-(2-Quinolinyl)phenyl]quinoline CAS No. 189694-27-7](/img/structure/B2665461.png)

2-[3-(2-Quinolinyl)phenyl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[3-(2-Quinolinyl)phenyl]quinoline” is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline has fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivatives .

Synthesis Analysis

Quinoline derivatives have been synthesized using various methods over the last few decades . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular formula of 2-Phenylquinoline, a similar compound, is C15H11N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides : 2-Phenylquinolines substituted at the phenyl group and C4 of the quinoline were synthesized and analyzed for their ability to inhibit the immunostimulatory effect of CpG-oligodeoxynucleotides, demonstrating their potential as antagonists in immune response modulation (Strekowski et al., 2003).

Photophysical and Photophysical Probing

- Photophysical Switching for DNA Probing : A study on Ru(II) diimine DNA probes highlighted the unique photophysical switching behavior of these compounds in different solvents and when bound to DNA, suggesting their application as photochemical and photophysical probes for nucleic acids (O'donoghue et al., 2004).

Corrosion Inhibition

- Green Corrosion Inhibitors for Mild Steel : Quinoline derivatives have been shown to act as effective green corrosion inhibitors for mild steel in acidic medium, with one of the derivatives achieving an inhibition efficiency of 98.09% at a certain concentration. This application is significant in the protection of metals from corrosion, with implications for industrial and environmental sustainability (Singh et al., 2016).

Anticancer Activities

- Quinoline as a Privileged Scaffold in Cancer Drug Discovery : Quinoline and its derivatives have been explored for their anticancer activities, demonstrating efficacy against various cancer drug targets. The synthetic versatility of quinoline allows the generation of structurally diverse derivatives with potential therapeutic benefits in cancer treatment (Solomon & Lee, 2011).

Mécanisme D'action

While the specific mechanism of action for “2-[3-(2-Quinolinyl)phenyl]quinoline” is not mentioned in the retrieved papers, quinoline and its derivatives are known to have a broad spectrum of bioactivity . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-quinolin-2-ylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-23(25-21)19-8-5-9-20(16-19)24-15-13-18-7-2-4-11-22(18)26-24/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJTZSDOEHNNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

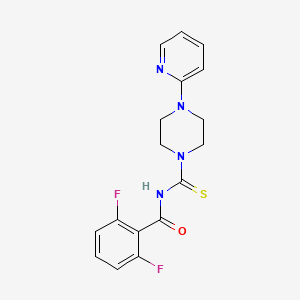

![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)

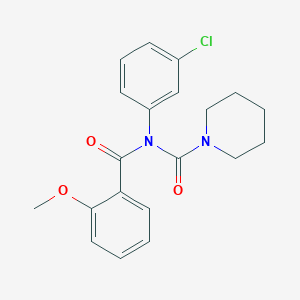

![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)

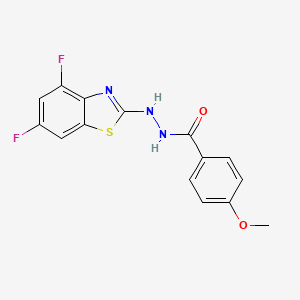

![3-(3,4-Dimethoxyphenyl)-5-[1-(2-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2665387.png)

![4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665389.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2665392.png)

![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)

![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)